molecular formula C13H8O4 B1298258 (2Z)-2-(2-furylmethylene)-6-hydroxy-1-benzofuran-3(2H)-one CAS No. 620545-85-9

(2Z)-2-(2-furylmethylene)-6-hydroxy-1-benzofuran-3(2H)-one

Cat. No. B1298258
CAS RN: 620545-85-9
M. Wt: 228.2 g/mol
InChI Key: VWSAKNMQNUDSHW-GHXNOFRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2Z)-2-(2-furylmethylene)-6-hydroxy-1-benzofuran-3(2H)-one is a derivative of benzofuran-3(2H)-one, which is a heterocyclic compound that has garnered interest due to its presence in various bioactive natural products and pharmaceutical drugs. The compound features a benzofuran core, a fused aromatic system consisting of a benzene ring and a furan ring, which is known for its diverse pharmacological activities.

Synthesis Analysis

The synthesis of benzofuran-3(2H)-one derivatives can be achieved through various catalytic methods. One approach involves a palladium-catalyzed carbonylative intramolecular synthesis starting from 2-hydroxybenzyl alcohols using formic acid as the carbon monoxide source, which yields various benzofuran-2(3H)-one derivatives in moderate to good yields . Another method includes a cascade reaction sequence that employs sequential Pd(0)-catalyzed deallylation followed by Pd(II)-catalyzed aminocarbonylative heterocyclization, starting from 1-(2-allyloxyaryl)-2-yn-1-ols to synthesize 2-benzofuran-2-ylacetamides . Additionally, a Rh/Co relay catalyzed C-H functionalization/annulation of N-aryloxyacetamides with propiolic acids has been developed to construct benzofuran-3(2H)-one scaffolds with a quaternary center .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a benzofuran core, which is a common motif in various heterocyclic compounds. The compound also contains a furylmethylene group and a hydroxy group, which may influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Benzofuran derivatives, such as this compound, can undergo a variety of chemical reactions. Cycloaddition reactions are particularly noteworthy, as they allow for the construction of complex heterocyclic frameworks. The derivatives of 2-benzylidene-1-benzofuran-3-one, which share a similar structural motif, have been classified based on their ring size and type, and their reactivity in ring opening and 1,4-addition reactions has been explored .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, benzofuran derivatives generally exhibit properties that make them of interest in pharmaceutical and materials science research. These properties include their photophysical characteristics, stability, and potential biological activities, which are influenced by the specific substituents on the benzofuran core.

Scientific Research Applications

Synthesis and Imaging Applications

One study focused on the synthesis of a compound closely related to "(2Z)-2-(2-furylmethylene)-6-hydroxy-1-benzofuran-3(2H)-one" for potential use as a PET (Positron Emission Tomography) probe. This compound showed promise for imaging the enzyme PIM1, a proviral integration site in Moloney murine leukemia virus kinase 1, highlighting its potential application in medical imaging and cancer research (Gao et al., 2013).

Catalysis and Organic Synthesis

Another study described a palladium-catalyzed reaction of 2-alkynylphenol with carbon monoxide to generate 3-(benzofuran-3-ylmethylene)benzofuran-2(3H)-ones. This reaction showcases the utility of related compounds in organic synthesis, particularly in the formation of complex benzofuran structures with potential applications in pharmaceuticals and materials science (Luo & Wu, 2011).

Microwave-Assisted Domino Reactions

Research on microwave-assisted domino reactions has provided a method for linking furan and 3(2H)-furanone rings, leading to the efficient synthesis of compounds like "this compound". Such studies open avenues for rapid synthesis of furan-based compounds, which can be useful in drug discovery and development (Trofimov et al., 2015).

Photoreactions and Dimerization

A detailed study on the photoreactions of a related 3-diazo-3H-benzofuran-2-one compound revealed insights into the dimerization and hydrolysis of its primary photoproducts. Such research is crucial for understanding the photochemical properties of benzofuran derivatives, which could be applied in the development of photo-responsive materials (Chiang et al., 2003).

Total Synthesis and Natural Product Derivation

The total synthesis of a 2-isopropyliden-2H-benzofuran-3-one, isolated from Verbesina luetzelburgii, has been reported. This work contributes to the field of natural product synthesis, offering methods to recreate complex organic molecules from nature in the lab, which can lead to the development of new pharmaceuticals and understanding of biological processes (Pergomet et al., 2017).

Mechanism of Action

The mechanism of action for “(2Z)-2-(2-furylmethylene)-6-hydroxy-1-benzofuran-3(2H)-one” is not specified in the search results. This could be due to the compound’s diverse applications in various fields of research and industry.

Safety and Hazards

The safety and hazards associated with “(2Z)-2-(2-furylmethylene)-6-hydroxy-1-benzofuran-3(2H)-one” are not specified in the search results. For detailed safety information, it is recommended to refer to the compound’s Safety Data Sheet (SDS) .

properties

IUPAC Name

(2Z)-2-(furan-2-ylmethylidene)-6-hydroxy-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8O4/c14-8-3-4-10-11(6-8)17-12(13(10)15)7-9-2-1-5-16-9/h1-7,14H/b12-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWSAKNMQNUDSHW-GHXNOFRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.